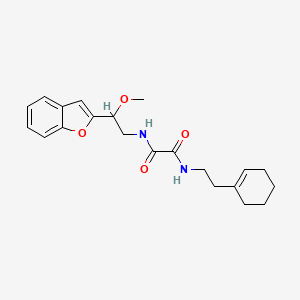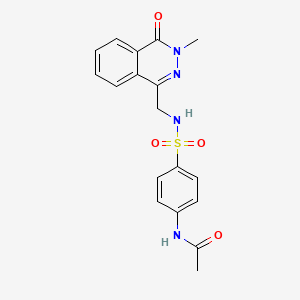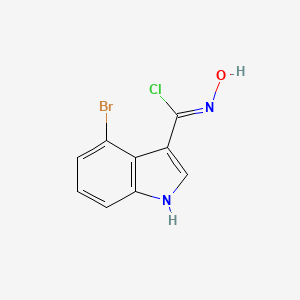
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential to inhibit various biological processes. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely present in nature.
Mécanisme D'action
The mechanism of action of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the inhibition of the target enzyme's activity. For example, the inhibition of HDAC leads to the accumulation of acetylated histones, which can alter gene expression and affect various cellular processes. Similarly, the inhibition of PKC can affect cell signaling pathways, and the inhibition of PDE can increase the levels of cyclic nucleotides, which can affect cellular signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride depend on the specific enzyme that is inhibited. For example, the inhibition of HDAC can lead to cell cycle arrest and apoptosis in cancer cells, while the inhibition of PDE can lead to vasodilation and increased blood flow. The effects of this compound on different enzymes and cellular processes are still being studied, and further research is needed to fully understand its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is its relatively simple synthesis method, which makes it readily available for use in lab experiments. Additionally, its potential as an inhibitor of various enzymes makes it a promising compound for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on different cellular processes.
Méthodes De Synthèse
The synthesis of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the reaction of 4-bromoindole with hydroxylamine hydrochloride in the presence of a suitable solvent such as dichloromethane or chloroform. This reaction yields the intermediate product, (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidamide, which is then treated with thionyl chloride to obtain the final product, (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride.
Applications De Recherche Scientifique
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been extensively studied for its potential as an inhibitor of various biological processes. It has been shown to inhibit the activity of several enzymes, including but not limited to, histone deacetylase (HDAC), protein kinase C (PKC), and phosphodiesterase (PDE). These enzymes are involved in various cellular processes, and their inhibition can have therapeutic implications in diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(3Z)-4-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYEJBFGJTNMP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663884 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

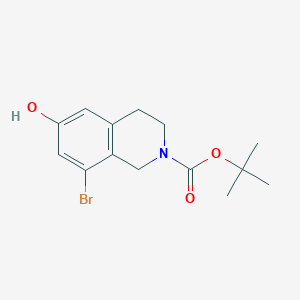
![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)
![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)
![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)
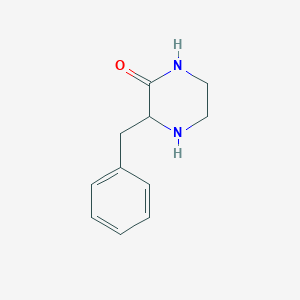
![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)
